molecular formula C14H24INO3 B13908896 1,1-Dimethylethyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

1,1-Dimethylethyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

Cat. No.: B13908896
M. Wt: 381.25 g/mol
InChI Key: NXMPDISTUOUIEL-UHFFFAOYSA-N
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Description

tert-Butyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate: is a complex organic compound with the molecular formula C14H24INO3 It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the iodine atom. The reaction conditions often involve the use of strong bases and iodinating agents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in tert-butyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve solvents like dimethylformamide or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

    Substitution Reactions: The major products are typically the substituted derivatives of the original compound.

    Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions.

Scientific Research Applications

Chemistry: tert-Butyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound has potential applications in the development of pharmaceuticals. Its spirocyclic structure can be used to design molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • tert-Butyl 9-oxo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
  • tert-Butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate

Uniqueness: tert-Butyl 9-iodo-1-oxa-4-azaspiro[55]undecane-4-carboxylate is unique due to the presence of the iodine atom, which can be used for further functionalization

Properties

Molecular Formula

C14H24INO3

Molecular Weight

381.25 g/mol

IUPAC Name

tert-butyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

InChI

InChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)6-4-11(15)5-7-14/h11H,4-10H2,1-3H3

InChI Key

NXMPDISTUOUIEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCC(CC2)I

Origin of Product

United States

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